molecular formula C5H3ClFNO B1451744 5-Chloro-2-fluoropyridin-3-ol CAS No. 1003711-65-6

5-Chloro-2-fluoropyridin-3-ol

Cat. No. B1451744
CAS RN: 1003711-65-6
M. Wt: 147.53 g/mol
InChI Key: OHFSMJDOYAPSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoropyridin-3-ol is a chemical compound with the molecular formula C5H3ClFNO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves various methods. One method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . The molecular weight of this compound is 147.54 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is classified as very soluble .

Scientific Research Applications

Chemoselective Functionalization

5-Chloro-2-fluoropyridin-3-ol demonstrates potential in chemoselective functionalization. For instance, studies have shown that specific conditions can lead to selective substitution of certain groups, leading to the formation of compounds with varied structural attributes. This selective behavior underlines the molecule's adaptability in organic synthesis, allowing for tailored chemical modifications (Stroup et al., 2007).

Structural Manifold Creation

The compound has been used as an intermediate in the manufacturing process of industrial pesticides. Its ability to transform into various structural forms, like dihalo adducts and pyridinecarboxylic acids, showcases its versatility in creating diverse chemical structures. This property is particularly valuable in the context of synthetic chemistry where the creation of a variety of derivatives from a common precursor is often desired (Schlosser & Bobbio, 2002).

Nucleophilic Substitution Reactivity

The molecule's reactivity towards nucleophilic substitution has been a subject of interest. Factors like the presence and position of substituents significantly influence the reaction rates, offering insights into the underlying mechanisms of nucleophilic aromatic substitutions. This knowledge can be pivotal for designing and predicting the outcomes of similar chemical reactions (Schlosser & Rausis, 2005).

Medicinal Chemistry and Drug Development

Fluoropyridine in Medical Imaging

The role of fluoropyridines, including derivatives of this compound, in medical imaging, particularly in Positron Emission Tomography (PET), has been explored. These compounds offer potential for more stable radiotracers, a crucial aspect in enhancing the accuracy and effectiveness of PET imaging (Carroll, Nairne, & Woodcraft, 2007).

Enhancement of Antitumor Activity

Studies have investigated the potential of derivatives of this compound to enhance the antitumor activity of certain drugs. For instance, the enhancement of the antitumor activity of 5-fluorouracil by inhibiting specific enzymes has been reported, indicating the molecule's potential in augmenting cancer treatment (Takechi et al., 2002).

Radiosensitization Effect

The component has been studied for its radiosensitizing effects, possibly through the inhibition of homologous recombination, a DNA repair mechanism. This property could be instrumental in enhancing the efficacy of radiotherapy by inhibiting DNA repair pathways in cancer treatment (Takagi et al., 2010).

Safety and Hazards

This compound is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing suitable protective clothing and eye protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoropyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein tyrosine kinases can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation and apoptosis . Additionally, it may impact the expression of genes involved in these pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that rely on these modifications . Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it could potentially cause toxic or adverse effects. For instance, high doses may lead to off-target interactions, resulting in unintended cellular responses . Determining the optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can influence the compound’s bioavailability and efficacy.

properties

IUPAC Name

5-chloro-2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSMJDOYAPSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652059
Record name 5-Chloro-2-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003711-65-6
Record name 5-Chloro-2-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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